REACTION_CXSMILES
|
[OH-].[Na+].C([O:5][C:6]([C:8]1[C:12]2[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:11]=2[NH:10][N:9]=1)=[O:7])C>CO>[NH:10]1[C:11]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][C:12]=2[C:8]([C:6]([OH:7])=[O:5])=[N:9]1 |f:0.1|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux until the reaction
|
Type
|
CUSTOM
|
Details
|
was judged complete by TLC (0.5 h)
|
Duration
|
0.5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 3.8 mL H2O
|
Type
|
ADDITION
|
Details
|
10% aq. HCl was added dropwise until the pH=2
|
Type
|
CUSTOM
|
Details
|
The white solid that precipitated from the reaction
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with cold H2O
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=C(C2=C1CCCCC2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |